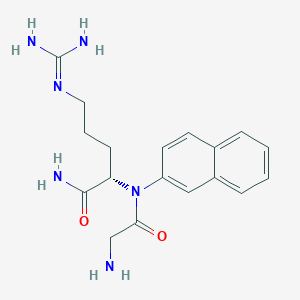

(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide

Description

Properties

Molecular Formula |

C18H24N6O2 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C18H24N6O2/c19-11-16(25)24(15(17(20)26)6-3-9-23-18(21)22)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,19H2,(H2,20,26)(H4,21,22,23)/t15-/m0/s1 |

InChI Key |

DGBYQOWTTSXISP-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CN |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(C(CCCN=C(N)N)C(=O)N)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide involves multi-step peptide coupling strategies that integrate amino acid derivatives with protected functional groups to maintain stereochemical integrity. The compound can be prepared via solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on scale and purity requirements.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely employed method for synthesizing peptides and peptide-like compounds with complex functionalities. The preparation typically involves:

- Resin Loading: Attachment of the first amino acid or protected amino acid derivative onto a solid support resin.

- Fmoc Protection Strategy: Use of Fmoc (fluorenylmethyloxycarbonyl) protecting groups for the amino terminus to allow stepwise elongation.

- Coupling Reagents: Activation of carboxyl groups using HBTU/HOBt/DIPEA or triphosgene for coupling amino acids or aza-amino acid analogs.

- Guanidinylation: Introduction of the guanidine group via reagents such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine to convert ornithine or similar precursors into guanidine-containing residues.

- Cleavage and Deprotection: Final removal of protecting groups and cleavage from the resin using trifluoroacetic acid (TFA) mixtures, followed by purification via preparative HPLC.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Fmoc-amino acids, HBTU/HOBt/DIPEA, DMF/NMP solvent | Double coupling at room temperature for 45 min |

| Aza-amino acid coupling | Triphosgene in THF, DIPEA, 0 °C to RT | Formation of isocyanates in situ, coupling at 35 °C |

| Guanidinylation | N,N′-di-Boc-1H-pyrazole-1-carboxamidine, mild base | Conversion of ornithine residues to guanidine groups |

| Cleavage | TFA/water (95:5), room temperature | Removal of protecting groups and resin cleavage |

| Purification | Preparative HPLC, lyophilization | Final isolation of pure compound |

This method yields the target compound with high stereochemical fidelity and purity exceeding 98%, suitable for biological evaluation.

Solution-Phase Synthesis

Solution-phase synthesis involves stepwise coupling of protected amino acid derivatives in solution, followed by purification at each stage. Key steps include:

- Formation of Hydrazones and Hydrazines: Starting from N-protected hydrazines and aldehydes to generate intermediates.

- Use of Triphosgene: Conversion of amino acid derivatives into reactive isocyanates for coupling.

- Hydrogenolytic Debenzylation: Removal of benzyl protecting groups under hydrogen atmosphere with Pd/C catalyst.

- Guanidinylation: Similar to SPPS, guanidine groups are introduced by reaction with carbamoylating agents.

- Purification: Column chromatography and recrystallization to isolate intermediates and final products.

This approach is more labor-intensive but allows for detailed control of intermediate purification and characterization.

Recent Advances in Stereoselective Synthesis

Recent research has explored cobalt-catalyzed enantioselective aza-Barbier reactions for constructing chiral α-tertiary amino esters, which could be adapted for synthesizing complex amino acid derivatives like the target compound. This method offers high enantioselectivity and functional group tolerance, potentially improving the synthesis of sterically hindered amino acid analogs.

Comparative Analysis of Preparation Methods

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis | Cobalt-Catalyzed Aza-Barbier Reaction |

|---|---|---|---|

| Scalability | High, suitable for automated synthesis | Moderate, labor-intensive | Emerging, requires further development |

| Purity | High (>98%), minimal side products | High, but requires multiple purification steps | High enantioselectivity, functional group tolerant |

| Stereochemical Control | Excellent, Fmoc strategy preserves chirality | Good, with careful protection/deprotection | Excellent, asymmetric catalysis |

| Time Efficiency | Faster, automated cycles | Slower, multiple manual steps | Potentially faster, but complex catalyst preparation |

| Cost | Moderate to high, resin and reagents cost | Variable, depends on reagents and purification | Potentially lower, but catalyst cost may be high |

Full Research Findings and Notes

- The compound’s synthesis demands rigorous stereochemical control to maintain the (S)-configuration at two chiral centers, critical for biological activity.

- Guanidinylation is a pivotal step, typically performed after peptide backbone assembly, using carbamoylating reagents under mild conditions to avoid racemization or side reactions.

- Purification by preparative HPLC is essential for achieving >98% purity, especially when intended for biological assays.

- The naphthalene moiety requires careful handling during synthesis to prevent side reactions such as oxidation or undesired coupling.

- Recent methodologies involving cobalt catalysis show promise for improving the synthesis of related chiral amino acid derivatives, potentially applicable to this compound’s scaffold.

- The compound’s biological evaluation suggests potential as an enzyme inhibitor or receptor modulator, highlighting the importance of synthetic accessibility for drug discovery research.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Resin loading or initial coupling | Fmoc-protected amino acid, HBTU/HOBt, DIPEA | Attachment of first amino acid to resin |

| 2 | Chain elongation | Fmoc amino acids, activated coupling agents | Sequential peptide bond formation |

| 3 | Guanidinylation | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Introduction of guanidine functionality |

| 4 | Cleavage and deprotection | TFA/water mixture | Removal of protecting groups and resin |

| 5 | Purification | Preparative HPLC, lyophilization | Isolation of pure target compound |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The amino and guanidine groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by relevant data and case studies.

Pharmacological Applications

This compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar guanidine structures exhibit anticancer properties. For instance, guanidine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research on related compounds suggests that this molecule may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress .

Biochemical Research

The compound's unique structure allows it to serve as a building block for synthesizing other biologically active molecules. Its guanidine group can participate in various biochemical reactions, making it a valuable tool in drug design and development.

Enzyme Inhibition Studies

This compound has potential applications in enzyme inhibition studies. Guanidine derivatives are known to inhibit certain enzymes, which can be crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that a similar guanidine derivative inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. This finding suggests that this compound may exhibit similar properties, warranting further investigation into its anticancer potential .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the role of guanidine compounds in reducing neuroinflammation and protecting neuronal cells from apoptosis. These findings provide a basis for exploring the neuroprotective effects of this compound in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key Functional Groups:

- Naphthalene moiety: Present in the target compound and MCL-0020 (CAS: 475498-26-1), a melanocortin MC4 receptor antagonist .

- Guanidine group: Shared with N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., compounds [12–18] in ), though these derivatives feature sulfonyl and alkylthio substituents instead of peptide backbones .

- Peptide backbone : The target compound’s backbone resembles MCL-0020 and the indole-containing analog in , but differs in side-chain substitutions (e.g., acetamido vs. iodophenyl groups) .

Table 1: Structural and Functional Comparison

*Estimated based on trifluoroacetate salt addition.

Bioactivity and Receptor Selectivity

- MCL-0020 : Demonstrates MC4 receptor antagonism with anxiolytic-like effects, attributed to its naphthalene and acetamido side chains .

- Indole-Iodophenyl Analog : Binds MC5 receptors , highlighting how iodophenyl and indole substituents shift receptor specificity compared to naphthalene-containing analogs .

Mechanistic Insights:

- The naphthalene moiety in the target compound and MCL-0020 may enhance hydrophobic interactions with MCRs, while iodophenyl groups () improve steric bulk for MC5 selectivity .

- Guanidine groups in sulfonylguanidines () likely serve as hydrogen-bond donors, though their biological targets remain uncharacterized .

Biological Activity

(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and cytotoxic effects in cancer cell lines.

Chemical Structure and Properties

The compound's structure features a guanidine moiety linked to a naphthalene derivative, which is known to enhance its biological activity. The presence of the naphthyl group contributes to the hydrophobic interactions that are crucial for its antimicrobial properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Minimum inhibitory concentration (MIC) values for related naphthyl derivatives have been reported between 4 and 8 µg/mL against S. aureus and Enterococcus faecalis .

-

Cytotoxic Activity :

- In vitro studies have shown that derivatives of compounds similar to this compound possess cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).

- Notably, some derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating enhanced potency .

The mechanisms underlying the biological activities of this compound include:

- Antibacterial Mechanism : The cationic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis. The hydrophobic naphthyl group enhances membrane penetration, making it effective against Gram-positive bacteria .

- Cytotoxic Mechanism : The cytotoxic effects are primarily attributed to the induction of apoptosis in cancer cells. Studies have shown that compounds similar to this compound trigger nuclear condensation and fragmentation indicative of apoptotic processes .

Antimicrobial Efficacy

A study evaluating the antimicrobial potential of naphthyl-based derivatives found that compounds with bulky hydrophobic groups exhibited improved activity against S. aureus compared to their less bulky counterparts. This suggests that structural modifications can significantly influence antibacterial efficacy .

Cytotoxicity Assessment

Research involving the evaluation of several synthesized derivatives revealed that some compounds had IC50 values as low as 0.4 µM against MDA-MB-231 cells, making them over 78 times more potent than cisplatin . Flow cytometry analyses confirmed that these compounds effectively induced apoptosis in treated cells.

Data Table: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.